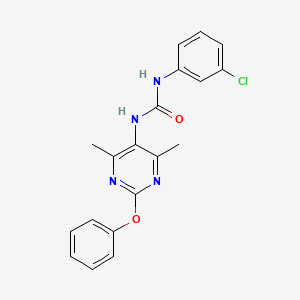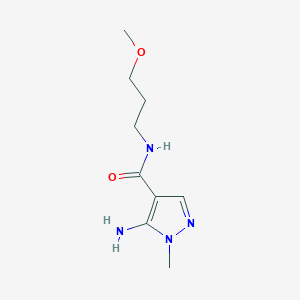![molecular formula C8H6ClN3O B2596217 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine CAS No. 1256811-43-4](/img/structure/B2596217.png)
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents .
Synthesis Analysis
The synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo [2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is represented by the linear formula C8H6CLN3O . The InChI code for the compound is 1S/C8H6ClN3O/c1-13-5-2-6-7 (10-3-5)8 (9)12-4-11-6/h2-4H,1H3 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo [2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a white crystalline solid that is soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Pyrimidine derivatives, including 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine, have been studied as corrosion inhibitors for metals in acidic environments. They exhibit mixed-type inhibition and adsorb on metal surfaces following the Langmuir adsorption isotherm. Electrochemical, SEM, EDX, and AFM studies, as well as Density Functional Theory (DFT) calculations, support these findings (Yadav et al., 2015).
Mass Spectrometry Studies
- The mass spectra of various pyrido[2,3-d]pyrimidines, including 4-Chloro variants, have been analyzed. These studies provide insights into the fragmentation patterns of these compounds, which are analogous to those of corresponding quinazoline derivatives (Higashino et al., 1972).
Antitumor Activity
- Certain derivatives of pyrido[2,3-d]pyrimidine have been synthesized and shown to inhibit mammalian dihydrofolate reductase, demonstrating significant activity against specific types of cancer in rats (Grivsky et al., 1980).
Antibacterial Agents
- Compounds synthesized from pyrido[2,3-d]pyrimidine have been screened as antibacterial agents. These studies provide a foundation for developing new antibacterial compounds (Abdel-Mohsen et al., 2008).
Antiviral Agents
- Pyrido[2,3-d]pyrimidine derivatives have been explored as potential antiviral agents. Specific derivatives show promise against viruses such as herpes simplex virus (HSV) (Nasr et al., 2002).
Cation Tautomerism and Twinning in Crystal Structures
- The crystal structures of various pyrido[2,3-d]pyrimidine derivatives have been investigated, revealing insights into their tautomerism and twinning phenomena. These findings are crucial for understanding the drug action of pharmaceuticals containing these compounds (Rajam et al., 2017).
Lithiation Studies
- The lithiation pathway of pyrido[2,3-d]pyrimidine derivatives has been studied, offering valuable information for synthetic chemistry applications (Gros et al., 2003).
Eigenschaften
IUPAC Name |
4-chloro-7-methoxypyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-13-5-2-6-7(10-3-5)8(9)12-4-11-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSBLLZHATXYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=NC=N2)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine | |
CAS RN |
1256811-43-4 | |
| Record name | 4-chloro-7-methoxypyrido[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2596135.png)
![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)


![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2596144.png)

![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)
![2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2596147.png)
![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)



![3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2596154.png)
![2-Phenoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2596157.png)